molecular formula C169H274N54O48S7 B598652 H-Arg-Ser-Cys(1)-Ile-Asp-aThr-Ile-Pro-Lys-Ser-Arg-Cys(2)-Thr-Ala-Phe-Gln-Cys(3)-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys(2)-D-Arg-D-Lys-aThr-Cys(3)-Gly-Thr-Cys(1)-OH CAS No. 172450-46-3

H-Arg-Ser-Cys(1)-Ile-Asp-aThr-Ile-Pro-Lys-Ser-Arg-Cys(2)-Thr-Ala-Phe-Gln-Cys(3)-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys(2)-D-Arg-D-Lys-aThr-Cys(3)-Gly-Thr-Cys(1)-OH

Cat. No. B598652
M. Wt: 4054.801
InChI Key: GVRGDWHECZKHIP-ZAGUEAMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Highly potent voltage-dependent K+ channel blocker (IC50 values are 16,11 and 312 pM and 0.3-6, 9, 12, 30 and 170 nM for KV1.1, KV1.3, KV1.4, KV1.2, KV3.2, KV1.7 KCa3.1 and KV1.6 respectively). Competes with Dendrotoxin I (Asc 1794) and α-Dendrotoxin (Asc 1791) to bind to synaptosomal membranes of rat brain (IC50 values are 1 nM and 20 pM respectively). Shows immunomodulatory effects in vivo.
A 35 amino-acids peptide with 3 disulfide bridges , synthetic, initially isolated from the venom of the Sun anemone Stichodactyla helianthus.
Kappa-stichotoxin-She3a (ShK) inhibits voltage-dependent potassium channels. It blocks Kv1.3 (KCNA3) potently and also Kv1.1 (KCNA1), Kv1.4 (KCNA4) and Kv1.6 (KCNA6) respectively with a Kd of 11 pM, 16 pM, 312 pM and 165 pM. Less potently blocks Kv1.4/KCNA4 (IC50=0.31 nM), and Kv1.6/KCNA6 (IC50=0.16 nM). It shows moderate activity on Kv1.2/KCNA2 (IC50=9 nM), Kv1.7/KCNA7 (IC50=11.5 nM), and KCa3.1/KCNN4 (Kd=0.03-30 nM). It Blocks Kv channels by binding to a shallow vestibule at the outer entrance to the ion conduction pathway and occluding the entrance to the pore (PubMed:10419508, PubMed:9830012). Interestingly, it was also demonstrated that ShK potently inhibits the hKv3.2b channel with an IC50 value of approximately 0.6 nM. ShK does not show or very weak activity on Kv1.5/KCNA5, Kv3.1/KCNC1, and Kv3.4/KCNC4 (IC50>100 nM).

Scientific Research Applications

1. Sequence Analysis in Protein Research

The amino acid sequence of various proteins, including human chorionic gonadotropin, has been determined to understand their structure and function. This sequencing is crucial in identifying the roles of specific proteins in biological processes and diseases (Morgan, F. J., Birken, S., & Canfield, R., 1975).

2. Understanding Enzymatic Functions

The amino-acid sequence of enzymes, such as sarcine adenylate kinase, is analyzed to comprehend their catalytic mechanisms and interactions with substrates. This information is essential in the field of biochemistry and enzymology (Heil, A., Müller, G., Noda, L., Pinder, T., Schirmer, H., Schirmer, I., & von Zabern, I., 1974).

3. Insights into Immune System Functioning

Research into the amino-terminal residues of murine histocompatibility antigens like H-2Kb provides critical insights into immune system functioning and potential therapeutic targets for immune-related disorders (Uehara, H., Ewenstein, B., Martinko, J., Nathenson, S., Coligan, J., & Kindt, T., 1980).

4. Cancer Research and Tumor Angiogenesis

The study of proteins like human tumor-derived angiogenin aids in understanding tumor angiogenesis, which is pivotal in cancer research and developing anti-cancer therapies (Strydom, D. J., Fett, J., Lobb, R., Alderman, E., Bethune, J. L., Riordan, J., & Vallee, B., 1985).

properties

IUPAC Name

(1R,2aS,4S,7S,10S,13S,19S,22S,25S,28S,31R,36R,39S,45R,48S,51R,54R,57R,60S,63S,66S,69S,72S,75S,78S,81S,84S,87S,90R,93S,96S,99S)-10,51,75,87-tetrakis(4-aminobutyl)-31-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-bis[(2S)-butan-2-yl]-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,39-bis[(1R)-1-hydroxyethyl]-22,48-bis[(1S)-1-hydroxyethyl]-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C169H274N54O48S7/c1-13-84(5)126-159(264)206-111(69-125(235)236)149(254)221-131(90(11)231)163(268)219-127(85(6)14-2)164(269)223-62-33-46-122(223)158(263)200-99(41-23-27-56-172)139(244)208-113(73-225)150(255)195-103(45-32-61-188-169(182)183)140(245)212-120-80-276-275-78-118-155(260)197-101(43-30-59-186-167(178)179)135(240)193-100(42-24-28-57-173)143(248)220-130(89(10)230)162(267)215-116(134(239)189-71-124(234)217-128(87(8)228)161(266)216-121(165(270)271)81-278-277-79-119(156(261)218-126)214-153(258)112(72-224)207-133(238)96(174)38-29-58-185-166(176)177)76-273-274-77-117(211-141(246)104(51-52-123(175)233)198-145(250)107(65-91-34-17-15-18-35-91)201-132(237)86(7)191-160(265)129(88(9)229)222-157(120)262)154(259)196-98(40-22-26-55-171)137(242)205-110(68-94-70-184-82-190-94)148(253)210-114(74-226)151(256)199-105(53-63-272-12)142(247)192-97(39-21-25-54-170)136(241)203-109(67-93-47-49-95(232)50-48-93)146(251)194-102(44-31-60-187-168(180)181)138(243)202-106(64-83(3)4)144(249)209-115(75-227)152(257)204-108(147(252)213-118)66-92-36-19-16-20-37-92/h15-20,34-37,47-50,70,82-90,96-122,126-131,224-232H,13-14,21-33,38-46,51-69,71-81,170-174H2,1-12H3,(H2,175,233)(H,184,190)(H,189,239)(H,191,265)(H,192,247)(H,193,240)(H,194,251)(H,195,255)(H,196,259)(H,197,260)(H,198,250)(H,199,256)(H,200,263)(H,201,237)(H,202,243)(H,203,241)(H,204,257)(H,205,242)(H,206,264)(H,207,238)(H,208,244)(H,209,249)(H,210,253)(H,211,246)(H,212,245)(H,213,252)(H,214,258)(H,215,267)(H,216,266)(H,217,234)(H,218,261)(H,219,268)(H,220,248)(H,221,254)(H,222,262)(H,235,236)(H,270,271)(H4,176,177,185)(H4,178,179,186)(H4,180,181,187)(H4,182,183,188)/t84-,85-,86-,87+,88+,89-,90-,96-,97-,98-,99-,100+,101+,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,126-,127-,128-,129-,130-,131-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRGDWHECZKHIP-ZAGUEAMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@H]4C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)[C@@H](C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)O)[C@@H](C)O)[C@H](C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)[C@@H](C)CC)[C@H](C)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C169H274N54O48S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Ser-Cys(1)-Ile-Asp-aThr-Ile-Pro-Lys-Ser-Arg-Cys(2)-Thr-Ala-Phe-Gln-Cys(3)-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys(2)-D-Arg-D-Lys-aThr-Cys(3)-Gly-Thr-Cys(1)-OH

CAS RN

172450-46-3
Record name 172450-46-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.